molecular formula C9H11BrClN B1522166 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1195901-53-1

7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1522166
CAS No.: 1195901-53-1
M. Wt: 248.55 g/mol
InChI Key: KPGKNWBIPSLETQ-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-Tetrahydroquinoline Hydrochloride is a chemical compound with the molecular formula C9H11BrClN . It has an average mass of 248.547 Da and a monoisotopic mass of 246.976334 Da .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H .

Scientific Research Applications

Synthesis Applications

7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is involved in various synthesis processes. For instance, it is used in the efficient and selective synthesis of quinoline derivatives, where bromination reactions play a pivotal role in achieving high yields of products like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline (Şahin et al., 2008). It is also crucial in the synthesis of o-chloro hydroxy derivatives in the quinoline series, as demonstrated by the conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).

Pharmaceutical Applications

In the pharmaceutical domain, this compound is a key intermediate in the synthesis of various drugs. For example, it is used in the preparation of halofuginone hydrobromide, an effective drug against Eimeria species in poultry (Zhang et al., 2017).

Chemical Synthesis and Analysis

This compound is instrumental in the acid-catalyzed formation of C-C and C-S bonds in organic synthesis, particularly in the preparation of benzyl sulfides and polycyclic amines (Strada et al., 2019). Additionally, this compound derivatives are used as photoremovable protecting groups in biological research, enabling controlled release of biomolecules under specific conditions (Zhu et al., 2006).

Organic Chemistry Research

In organic chemistry, derivatives of this compound are used in the synthesis of complex molecules. For instance, it plays a role in the preparation of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, a crucial intermediate in PI3K/mTOR inhibitors (Lei et al., 2015).

Safety and Hazards

7-Bromo-1,2,3,4-Tetrahydroquinoline Hydrochloride is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . Personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection, should be worn when handling this compound .

Future Directions

While specific future directions for 7-Bromo-1,2,3,4-Tetrahydroquinoline Hydrochloride are not available, it’s worth noting that similar compounds are being studied for their potential in treating various diseases . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

It is known that the compound is insoluble in water, which may affect its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a pharmaceutical intermediate, it may be used in the synthesis of more complex compounds with therapeutic potential .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a tightly closed container to maintain its stability .

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGKNWBIPSLETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660679
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195901-53-1
Record name Quinoline, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195901-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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